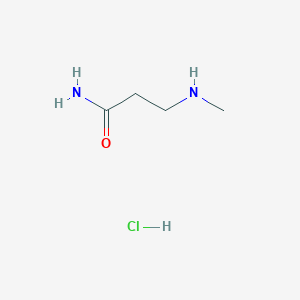

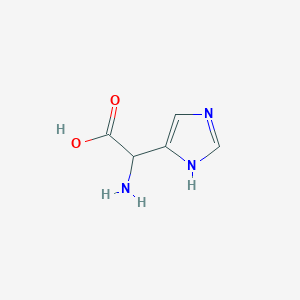

![molecular formula C3H4N6 B3100599 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine CAS No. 13728-21-7](/img/structure/B3100599.png)

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine

Overview

Description

“7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine” is a compound that has been studied for its potential as an energetic material . It is part of a family of energetic salts based on 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, was synthesized using 100% nitric acid .

Molecular Structure Analysis

The molecular structure of “7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine” is complex, with multiple nitrogen atoms and a triazole ring. This structure is believed to contribute to its energetic properties .

Chemical Reactions Analysis

The compound has been studied for its detonation properties. The calculated detonation performance shows that a compound composed of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium and 3,3′-dinitramino-4,4′-azoxyfurazanate has good density, high decomposition temperature, and detonation performance .

Physical And Chemical Properties Analysis

The compound exhibits reasonable densities ranging from 1.54 to 1.85 g/cm³, and positive heats of formation between 301 kJ/mol and 854 kJ/mol . It also has a high decomposition temperature (201 °C) and good detonation performance .

Scientific Research Applications

Energetic Salts

The compound has been used in the computational design of energetic salts. These salts are based on 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium (cation A) and 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium (cation B). Selective energetic anions have been combined with these cations to tune the performance parameters .

Thermostable Energetic Materials

The compound has been used to create very thermostable energetic materials based on a fused-triazole backbone with two C-amino groups as substituents. These materials exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .

Hydrogen-Bond Acceptors and Donors

The carbonyl and amine groups in the carboxamide function of the compound act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively. This behavior enhances the biological activity of the compound .

Medicinal Chemistry

The compound has been used in medicinal chemistry, specifically in the inhibition of c-Met or GABA A modulating activity .

Fluorescent Probes

The compound has been used as a structural unit of fluorescent probes .

Structural Units of Polymers

The compound has been used as a structural unit of polymers .

Pharmacological Activities

The compound has been used in the synthesis of triazolothiadiazine and its derivatives, which have diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Future Directions

Mechanism of Action

Target of Action

Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

It’s suggested that the thermal decomposition process of this compound most likely starts from the opening reaction of the condensed ring . The detailed mechanism and kinetic model of its thermal decomposition have been proposed .

Biochemical Pathways

Triazole derivatives are known to be involved in a wide range of biochemical processes due to their diverse biological activities .

Pharmacokinetics

The compound’s thermal stability and decomposition behavior have been investigated .

Result of Action

It’s known that the compound exhibits high thermal stability and energetic performance, which makes it a promising candidate for high-energy materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine. For instance, the compound’s thermal decomposition behavior and energetic performance can be affected by temperature .

properties

IUPAC Name |

5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N6/c4-2-7-8-3-5-1-6-9(2)3/h1H,(H2,4,7)(H,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQHIBMRAFXEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NN=C(N2N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

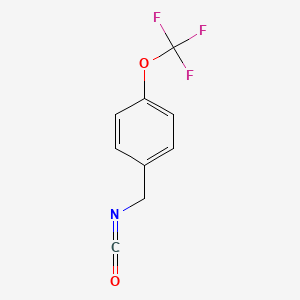

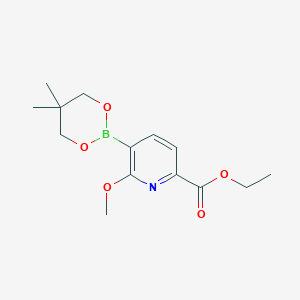

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

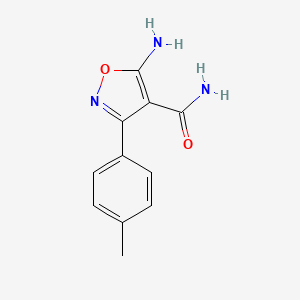

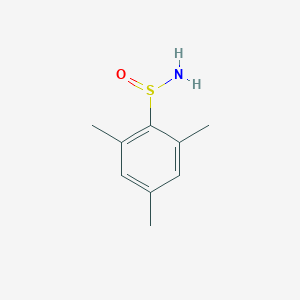

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)

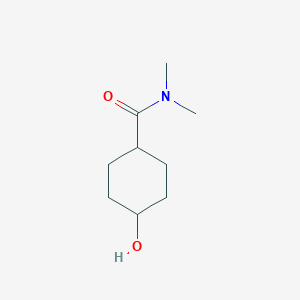

![2-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3100557.png)

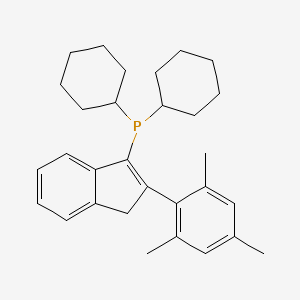

![(1R)-2,2',3,3'-tetrahydro-6,6'-bis[2,4,6-tris(1-Methylethyl)phenyl]-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3100590.png)

![(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B3100606.png)

![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/structure/B3100628.png)